molecular formula C21H18N2O2S B2592891 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea CAS No. 2034487-28-8

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Cat. No.: B2592891
CAS No.: 2034487-28-8
M. Wt: 362.45
InChI Key: YJISYOJDGOFGAE-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic organic compound designed for research purposes, integrating naphthalene, thiophene, and furan heterocyclic systems within a urea scaffold. Compounds featuring these privileged structures are frequently investigated in medicinal chemistry for their potential to interact with various biological targets . The naphthalene moiety provides a rigid, planar aromatic surface that can engage in hydrophobic interactions and π-π stacking, while the thiophene and furan rings are electron-rich heterocycles known to contribute to molecular binding and diverse pharmacological activities . The urea linker itself is a key pharmacophore, often capable of forming strong hydrogen-bonding networks with biological receptors. In research settings, this compound is of significant interest for screening against a range of enzymes and cellular receptors. Structurally related urea derivatives have been explored as potential inhibitors for enzymes like acetylcholinesterase (AChE), which is a key target in neurological disorder research . Furthermore, the distinct electronic properties conferred by the thiophene-furan subunit make this compound a valuable synthon in materials science, particularly in the development of organic semiconductors and novel conjugated polymers . Its well-defined structure serves as a core building block for synthesizing more complex chemical entities, facilitating structure-activity relationship (SAR) studies in drug discovery and development pipelines.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c24-21(22-12-16-6-3-5-15-4-1-2-7-19(15)16)23-13-18-8-9-20(25-18)17-10-11-26-14-17/h1-11,14H,12-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJISYOJDGOFGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkyl halide under Friedel-Crafts alkylation conditions.

    Synthesis of the Thiophen-3-ylfuran-2-yl Intermediate: This intermediate is synthesized through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene derivative and a furan derivative.

    Coupling of Intermediates: The final step involves the reaction of the naphthalen-1-ylmethyl intermediate with the thiophen-3-ylfuran-2-yl intermediate in the presence of a urea derivative to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the naphthalene and thiophene moieties, using reagents such as halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its electronic properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes depending on the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea vs. Thiourea Derivatives

A closely related thiourea analog, 1-(Naphthalen-1-yl)-3-[(thiophen-2-yl)carbonyl]thiourea (), replaces the urea group with a thiourea and substitutes the furan-thiophene moiety with a thiophen-2-yl carbonyl. However, thioureas may face stability issues under oxidative conditions. Crystallographic studies of such analogs (e.g., via Mercury software, ) suggest that sulfur-containing groups influence packing motifs, which could affect solubility or crystallization efficiency .

Triazole-Tethered Sulfides and Hydroxy Sulfides

Compounds like 1-((5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-(naphthalen-2-yloxy)propan-2-ol (11e) and 1-((5-(naphtho[2,1-b]furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-3-phenoxypropan-2-ol (11f) () feature triazole-sulfide scaffolds instead of urea. These compounds demonstrate antibacterial activity (Table 4, ), with IC50 values in the µM range. The urea group in the target compound may offer improved water solubility compared to sulfide linkages, though this depends on substituent bulk.

Thiazolylmethylphenyl Glucosides as SGLT2 Inhibitors

Thiazole-based compounds with 5-(thiophen-3-yl)thiazolyl scaffolds () show inhibitory activity against human SGLT2 (hSGLT2). Substituents at the C-4 position of the phenyl ring (e.g., methyl, halogens) maintain activity, while bulkier groups (cyclopropyl) reduce potency (Table 2, ). The target compound’s 5-(thiophen-3-yl)furan-2-yl group may mimic the electronic profile of thiophene-thiazole systems, but the urea linker could alter binding kinetics compared to sulfide or glucoside linkages .

Adamantane-Linked Urea Derivatives

Ureas such as 1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea (5b) () highlight the role of bulky substituents. Adamantane enhances metabolic stability but reduces solubility, whereas the target compound’s naphthalene group may offer similar steric bulk with higher aromaticity. NMR data (–10) for these analogs reveal characteristic shifts for urea NH groups (δ ~5.5–6.1 ppm) and furan-thiophene protons (δ ~6.0–7.5 ppm), suggesting comparable electronic environments in the target compound .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Class Key Features Biological Activity/Properties Reference
Target Urea Compound Naphthalen-1-ylmethyl, 5-(thiophen-3-yl)furan-2-ylmethyl, urea linkage Unknown (inferred H-bonding potential)
Thiourea () Thiophen-2-yl carbonyl, thiourea linkage Crystallographic stability
Triazole-Sulfide () Triazole, benzofuran/naphthofuran, sulfide Antibacterial (µM IC50)
Thiazole-SGLT2 Inhibitors 5-(thiophen-3-yl)thiazolyl, methyl/halogen substituents hSGLT2 inhibition
Adamantane-Urea () Adamantane, dimethylamino-furan, thioethyl urea Metabolic stability, NMR-characterized

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